1-Ethyl-1,8-diazaspiro[4.5]decan-2-one
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Overview
Description
1-Ethyl-1,8-diazaspiro[45]decan-2-one is a chemical compound belonging to the class of spirocyclic compounds These compounds are characterized by their unique fused ring structures, which often impart significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1,8-diazaspiro[4.5]decan-2-one can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of this compound with a suitable reagent can lead to the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical synthesis. This process requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
1-Ethyl-1,8-diazaspiro[4.5]decan-2-one has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including its role as a ligand for certain receptors.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-ethyl-1,8-diazaspiro[4.5]decan-2-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Ethyl-1,8-diazaspiro[4.5]decan-2-one is compared with other similar compounds, such as this compound hydrochloride and other spirocyclic derivatives. These compounds share structural similarities but may differ in their biological and chemical properties. The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for particular applications.
List of Similar Compounds
This compound hydrochloride
8- [2- (3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4,5]decan-2-ones
2,8-Diazaspiro[4.5]decan-1-one derivatives
This comprehensive overview provides a detailed understanding of 1-ethyl-1,8-diazaspiro[45]decan-2-one, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-ethyl-1,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-2-12-9(13)3-4-10(12)5-7-11-8-6-10/h11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URARMVMNNPKPDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC12CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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